molecular formula C21H25NNaO8S B15198637 CID 71604392

CID 71604392

Katalognummer: B15198637
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: IIRFVCCKEUSNLK-USRGLUTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 71604392” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

The synthesis of compound “CID 71604392” involves several steps, each requiring precise reaction conditions and reagents. The synthetic routes typically include:

    Step 1: Initial raw materials are subjected to a series of chemical reactions, often involving catalysts to facilitate the process.

    Step 2: Intermediate compounds are purified and further reacted under controlled conditions to yield the final product.

    Industrial Production: Large-scale production methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Compound “CID 71604392” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Compound “CID 71604392” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which compound “CID 71604392” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, making it a valuable tool for studying complex biological systems.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 71604392” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar molecular structures or functional groups.

    Uniqueness: The specific reactivity and applications of “this compound” set it apart from other compounds, making it a subject of ongoing research and interest.

Eigenschaften

Molekularformel

C21H25NNaO8S

Molekulargewicht

474.5 g/mol

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/b8-7+;

InChI-Schlüssel

IIRFVCCKEUSNLK-USRGLUTNSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na]

Kanonische SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.